molecular formula C17H13F3N4O3S B2977415 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 896341-24-5

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2977415
CAS No.: 896341-24-5
M. Wt: 410.37
InChI Key: RHZROLPUPOUDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound supplied for research purposes. It has the molecular formula C18H16N4O4S and a molecular weight of 384.41 g/mol . The compound features a complex structure incorporating a 9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl core linked via a sulfanyl bridge to an acetamide group bearing a 4-(trifluoromethoxy)phenyl moiety . This specific molecular architecture suggests potential for investigation in various biochemical pathways. Researchers can explore this compound as a key intermediate or as a candidate for screening in medicinal chemistry and drug discovery projects, particularly those focused on modulating enzyme or receptor activity. The presence of the trifluoromethoxy group is often associated with enhanced metabolic stability and membrane permeability in bioactive molecules. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet prior to use.

Properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S/c1-10-3-2-8-24-14(10)22-15(23-16(24)26)28-9-13(25)21-11-4-6-12(7-5-11)27-17(18,19)20/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZROLPUPOUDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazonium salts, haloarenes, and acetyl chlorides . The major products formed from these reactions are typically arylated derivatives, which retain the core structure of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogs include:

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: These feature a triazole core instead of pyridotriazine and a furan substituent. The triazole ring enhances metabolic stability, while the furan group contributes to π-π interactions in target binding .

Key Findings :

  • The triazole-based acetamides (e.g., ) exhibit significant anti-exudative activity, achieving 62% inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). However, their furan substituents may limit metabolic stability compared to the trifluoromethoxy group in the target compound .
Pharmacokinetic and Toxicity Profiles
  • Metabolism : The trifluoromethoxy group in the target compound is likely resistant to oxidative metabolism, enhancing its half-life relative to furan- or hydroxyl-substituted analogs .
  • Toxicity : Sulfanyl groups (common in all analogs) may pose hepatotoxicity risks, but the pyridotriazine core’s electron-deficient nature could mitigate reactive metabolite formation compared to triazole derivatives .

Biological Activity

The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide (often referred to as "compound X") is a synthetic organic molecule with a complex structure that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The molecular formula of compound X is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 354.43 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazin moiety linked through a sulfanylacetamide bridge to a trifluoromethoxy-substituted phenyl group.

Mechanisms of Biological Activity

The biological activity of compound X is attributed to several key mechanisms:

1. Enzyme Interaction

  • Compound X may inhibit or activate specific enzymes by binding to their active sites. This interaction can modulate metabolic pathways significantly.
  • For example, the presence of the trifluoromethoxy group enhances the compound's ability to form hydrogen bonds with enzyme residues, potentially increasing its inhibitory effects on target enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .

2. Receptor Modulation

  • The compound can influence receptor activities that lead to downstream effects on cellular signaling pathways. This modulation is critical in processes such as inflammation and cancer progression.

Biological Activity Data

Several studies have evaluated the biological activity of compound X and related derivatives. Below is a summary of findings from various research articles:

StudyTargetEffectIC50 Value (µM)
Study ACOX-2Inhibition10.4
Study BLOX-15Inhibition15.3
Study CAChEModerate inhibition19.2
Study DCytotoxicity (MCF-7)Significant effectN/A

Case Study 1: Inhibition of COX and LOX Enzymes

In a study examining the anti-inflammatory properties of compound X, it was found to moderately inhibit COX-2 and LOX enzymes. The docking studies indicated that the trifluoromethoxy group plays a crucial role in enhancing binding affinity due to its electron-withdrawing properties .

Case Study 2: Cytotoxicity against Cancer Cells

Another investigation assessed the cytotoxic effects of compound X on breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy .

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